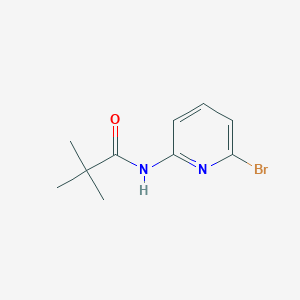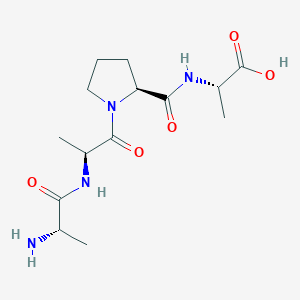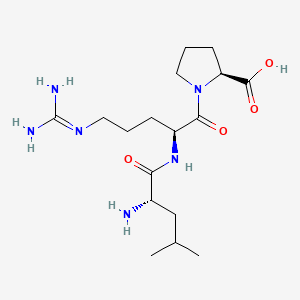
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline is a derivative of the pyrazino[1,2-b]isoquinoline ring system, which is a tricyclic structure that has garnered interest due to its potential therapeutic applications. The pyrazino[1,2-b]isoquinoline scaffold is present in various compounds that exhibit a range of biological activities, including cytotoxic effects against certain cancer cell lines.
Synthesis Analysis
The synthesis of related pyrazino[1,2-b]isoquinoline compounds has been achieved through different methods. A practical three-step protocol has been reported, which includes a one-pot cyclization process followed by a 6-endo Heck cyclization. This method efficiently transforms Ugi adducts into diversely decorated tricyclic systems . Another synthesis approach involves an amido iminium ion cyclization reaction, which is useful for constructing the tetrahydroisoquinoline ring, a key component in the synthesis of saframycins . Additionally, the reaction of substituted methyl aroylpyruvates with 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride has been used to synthesize 3-aroylmethylene tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of pyrazino[1,2-b]isoquinoline derivatives has been confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), and mass spectrometry. These techniques ensure the correct assembly of the tricyclic ring system and the identification of substituents on the core structure .
Chemical Reactions Analysis
The pyrazino[1,2-b]isoquinoline ring system can undergo various chemical reactions due to the presence of reactive sites on the tricyclic core and substituents. The Heck cyclization mentioned in the synthesis is an example of such a reaction, which allows for the formation of the tricyclic system . The amido iminium ion cyclization is another key reaction that facilitates the construction of the tetrahydroisoquinoline ring .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline are not detailed in the provided papers, related compounds have shown significant cytotoxic activity, suggesting potential as anticancer agents. For instance, one analogue demonstrated activity against HCT-15 and K562 cancer cell lines with IC50 values in the low micromolar range, indicating its potency . The synthesis methods described also allow for the introduction of various substituents, which can further modulate the physical and chemical properties of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Preparation and Medicinal Chemistry : Pyrazino[2,1-a]isoquinoline derivatives, like the one , are involved in the synthesis of bioactive compounds. They exhibit antihelmintic, antiprotozoal, and antifungal activities. Synthesis methods for these compounds are still evolving, focusing on efficient and stereoselective preparation (Zani et al., 2016).
Spectral and Chemical Analysis : The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one, a related compound, were analyzed to understand their structural and chemical behavior, which is crucial in the development of pharmacologically active derivatives (Kieć‐Kononowicz, 1989).
Biological Activities
Antidepressant Properties : Certain derivatives of pyrazino[2,1-a]isoquinoline, like cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, have been studied for their potential as atypical antidepressants, highlighting the therapeutic applications of this class of compounds (Griffith et al., 1984).
Antimicrobial Properties : Pyrazolothienotetrahydroisoquinoline derivatives, synthesized from related compounds, have been evaluated for their antimicrobial activities. This indicates the broad spectrum of biological applications of these molecules (Kamal et al., 2011).
Anticancer Activity : Novel oxazole derivatives related to tetrahydroisoquinoline have been synthesized and shown to possess significant anticancer activities against human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).
Potential Antimalarial Agents : 1-Aryl-1,2,3,4-tetrahydroisoquinolines, closely related to the compound , have been synthesized and evaluated for antiplasmodial activity, indicating their potential as antimalarial agents (Hanna et al., 2014).
Activation of Nrf2/ARE Signaling : Pyrazino[2,1-a]isoquinolin analogues have been reported as activators of Nrf2/ARE signaling, crucial in cellular defense mechanisms. This suggests their utility in therapeutic applications involving Nrf2 activation (Dai et al., 2017).
Propriétés
IUPAC Name |
2-(6-chloropyrazin-2-yl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-12-7-15-8-13(16-12)17-6-5-10-3-1-2-4-11(10)9-17/h1-4,7-8H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCVOCWGHNZTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203560 | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
629658-00-0 | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629658-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
